3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
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Description
3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Compounds with benzylsulfonyl and benzothiazole groups have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative microorganisms. Derivatives of piperazinyl quinolones and benzothiazole-piperazinesulfonamide conjugates have shown high activity against bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and a range of pathogenic bacterial strains, indicating their potential as antibacterial agents (Foroumadi et al., 2005) (Rao et al., 2019).
Antimalarial and Antiviral Applications
Sulfonamides, including those with benzothiazolyl groups, have been investigated for their antimalarial activity and theoretical antiviral applications against COVID-19. Computational calculations and molecular docking studies have highlighted their potential effectiveness, showcasing the versatility of such compounds in addressing various infectious diseases (Fahim et al., 2021).
Antifungal and Antiacetylcholinesterase Activity
Research into benzothiazole-piperazinesulfonamide conjugates has also shown promising antifungal activity against Candida albicans, alongside significant antibacterial activity against various bacterial strains. Additionally, some compounds have demonstrated potential as antiacetylcholinesterase (AChE) agents, suggesting applications in treating neurodegenerative diseases or conditions associated with AChE activity (Rao et al., 2019).
Anticancer Evaluation
Derivatives with 1,3,4-thiadiazole amide and piperazine structures have been synthesized and evaluated for their anticancer activities. Compounds with piperazine substituents have shown considerable efficacy against various cancer cell lines, underlining the potential of such compounds in developing new anticancer therapies (Turov, 2020).
properties
IUPAC Name |
3-benzylsulfonyl-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-30-18-8-9-19(31-2)22-21(18)24-23(32-22)26-13-11-25(12-14-26)20(27)10-15-33(28,29)16-17-6-4-3-5-7-17/h3-9H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOIWJHTKMKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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